5,5-Diethyl-1,3-oxazolidin-2-one CAS number
5,5-Diethyl-1,3-oxazolidin-2-one CAS number
An In-Depth Technical Guide to 5,5-Diethyl-1,3-oxazolidin-2-one CAS Number: 63461-25-6
Introduction
The oxazolidinone ring is a five-membered heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1][2][3] Its significance was cemented with the advent of Linezolid, the first FDA-approved oxazolidinone-class antibacterial agent, which offered a novel mechanism of action against multidrug-resistant Gram-positive pathogens.[4][5] This class of compounds typically functions by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from most other antibiotic classes.[1][6]
While extensive research has focused on N-aryl substituted oxazolidinones with a C5-acetamidomethyl group, the broader chemical space of the oxazolidinone scaffold remains a fertile ground for discovery. This guide focuses on a specific, less-explored analog: 5,5-Diethyl-1,3-oxazolidin-2-one (CAS: 63461-25-6) . By dissecting its fundamental properties, synthesis, and potential applications, we aim to provide a comprehensive technical resource for researchers, chemists, and drug development professionals interested in leveraging this unique building block. The 5,5-disubstituted pattern offers distinct stereochemical and stability characteristics compared to the more common C5-monosubstituted chiral auxiliaries, presenting unique opportunities in both asymmetric synthesis and medicinal chemistry.
Part 1: Physicochemical Properties and Characterization
5,5-Diethyl-1,3-oxazolidin-2-one is a solid at room temperature. Its core structure consists of the 1,3-oxazolidin-2-one ring with two ethyl groups geminally substituted at the C5 position. This substitution prevents chirality at the C5 carbon, a notable distinction from many biologically active oxazolidinones and Evans-type chiral auxiliaries.
Key Physicochemical Data
The fundamental properties of 5,5-Diethyl-1,3-oxazolidin-2-one are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 63461-25-6 | [7][8][9][10][11] |
| Molecular Formula | C₇H₁₃NO₂ | [7][8] |
| Molecular Weight | 143.18 g/mol | [7][8] |
| Boiling Point | 291°C at 760 mmHg | [8] |
| Density | 0.981 g/cm³ | [8] |
| Flash Point | 129.8°C | [8] |
| Refractive Index | 1.427 | [8] |
| SMILES | O=C1OC(CC)(CC)CN1 | [9] |
| InChI | InChI=1/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) | [8] |
Spectroscopic Characterization
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¹H-NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a triplet corresponding to the methyl protons (–CH₃) and a quartet for the methylene protons (–CH₂–) of the ethyl groups. A singlet would be expected for the C4 methylene protons (–CH₂–N), and a broad singlet for the amine proton (–NH–).
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¹³C-NMR: The carbon NMR would show distinct signals for the carbonyl carbon (C2, ~159-160 ppm), the quaternary C5 carbon, the C4 methylene carbon, and the two unique carbons of the ethyl groups.
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IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band corresponding to the cyclic carbamate carbonyl (C=O) stretch, typically found around 1750 cm⁻¹. Another key feature would be the N-H stretching vibration around 3200-3300 cm⁻¹.
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Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS in positive mode would show a peak for the protonated molecule [M+H]⁺ at m/z 144.19.
Part 2: Synthesis and Manufacturing
The synthesis of oxazolidin-2-ones is a well-established field in organic chemistry.[12] Routes typically involve the cyclization of a β-amino alcohol precursor.[13] For 5,5-Diethyl-1,3-oxazolidin-2-one, the key precursor is 2-amino-2-ethyl-1-butanol.
The cyclization step is crucial and can be achieved using several phosgene-equivalent reagents, with diethyl carbonate being a common and safer alternative to phosgene. The reaction is often catalyzed by a base.
General Synthetic Workflow
The diagram below illustrates a common and efficient pathway for the synthesis of 5,5-disubstituted oxazolidinones. This approach is favored for its operational simplicity and the use of relatively benign reagents.
Caption: Generalized synthetic pathway for 5,5-Diethyl-1,3-oxazolidin-2-one.
Detailed Experimental Protocol: Synthesis from 2-Amino-2-ethyl-1-butanol
This protocol describes a representative lab-scale synthesis. The causality behind experimental choices is highlighted to provide deeper insight.
Objective: To synthesize 5,5-Diethyl-1,3-oxazolidin-2-one via base-catalyzed cyclization.
Materials:
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2-Amino-2-ethyl-1-butanol (1.0 eq)
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Diethyl carbonate (1.5 eq)
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Sodium methoxide (0.05 eq, catalytic)
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Toluene (as solvent)
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Saturated aqueous NaCl solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-2-ethyl-1-butanol and toluene.
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Rationale: Toluene is used as a solvent that allows for heating to the required reflux temperature.
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-
Addition of Reagents: Add diethyl carbonate followed by a catalytic amount of sodium methoxide.
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Rationale: Diethyl carbonate serves as the carbonyl source for the carbamate ring. Sodium methoxide is a strong base that deprotonates the alcohol, initiating the nucleophilic attack on the carbonate. A catalytic amount is sufficient as the base is regenerated.
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-
Cyclization Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Rationale: The elevated temperature is necessary to overcome the activation energy for the cyclization and to drive off the ethanol byproduct, shifting the equilibrium towards the product.
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-
Workup: Cool the reaction mixture to room temperature. Wash the mixture sequentially with water and then with brine.
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Rationale: The water wash removes the sodium methoxide catalyst and any other water-soluble impurities. The brine wash helps to break any emulsions and begins the process of drying the organic layer.
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-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Rationale: Removing all water is critical before purification to prevent interference with chromatography and to ensure product stability.
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-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.
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Rationale: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity, yielding the pure compound.
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-
Characterization: Confirm the identity and purity of the collected fractions using NMR and MS analysis.
Part 3: Mechanism of Action and Biological Significance (Oxazolidinone Class)
While specific biological data for 5,5-Diethyl-1,3-oxazolidin-2-one is not prominent in the literature, its structural class is renowned for a unique mechanism of antibacterial action.[6] Oxazolidinones inhibit bacterial protein synthesis at the very earliest stage: the formation of the initiation complex.[1][6]
Inhibition of the 70S Initiation Complex
The process involves binding to the 50S ribosomal subunit at the P-site. This binding event physically obstructs the proper positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and the formation of a functional 70S initiation complex.[6] Consequently, the synthesis of all bacterial proteins is halted before the first peptide bond can even be formed. This early-stage inhibition is a key reason for the effectiveness of oxazolidinones against bacteria that have developed resistance to other protein synthesis inhibitors.
The following diagram illustrates this inhibitory mechanism.
Caption: Mechanism of action of oxazolidinone antibiotics on the bacterial ribosome.
Part 4: Applications in Research and Drug Development
The 5,5-diethyl substitution pattern imparts specific chemical properties that can be exploited in several areas of chemical science.
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Scaffold for Medicinal Chemistry: The core structure is a viable starting point for the development of new therapeutic agents. While lacking the C5 stereocenter often crucial for antibacterial activity, the diethyl groups provide a lipophilic anchor. This core could be functionalized at the N3 position with various aryl or heteroaryl groups to explore other biological targets beyond bacterial protein synthesis, such as anticancer or anti-inflammatory applications.[2][3]
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Chemical Probe or Fragment: In fragment-based drug discovery (FBDD), the relatively small and structurally rigid 5,5-Diethyl-1,3-oxazolidin-2-one could serve as a fragment for screening against various protein targets. Its defined shape and hydrogen bonding capability (NH donor, C=O acceptor) make it a valuable starting point.
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Chiral Auxiliary Precursor: While achiral itself, the 5,5-diethyl oxazolidinone structure is related to the highly successful Evans auxiliaries used in asymmetric synthesis.[5] Research into derivatizing this scaffold, for instance by introducing chirality at the C4 position, could lead to new classes of chiral auxiliaries with unique steric properties conferred by the gem-diethyl groups. A study has reported the asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones for this purpose.[14]
Part 5: Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay
To evaluate the potential antibacterial activity of a compound like 5,5-Diethyl-1,3-oxazolidin-2-one, a Broth Microdilution MIC assay is the gold-standard method.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target bacterium.
Workflow Diagram:
Caption: Workflow for a standard Broth Microdilution MIC assay.
Procedure:
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Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 1280 µg/mL).
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Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
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Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
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Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
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Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
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Data Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Conclusion
5,5-Diethyl-1,3-oxazolidin-2-one (CAS: 63461-25-6) represents an intriguing yet underexplored variation of the medicinally vital oxazolidinone scaffold. Its gem-diethyl substitution at the C5 position imparts unique lipophilic and steric characteristics while rendering the molecule achiral at this position. While it may not fit the classical structure-activity relationship for antibacterial action seen in drugs like Linezolid, its value as a chemical building block, a potential fragment for FBDD, or a precursor to novel chiral auxiliaries is significant. The synthetic routes are straightforward, making it an accessible compound for research laboratories. This guide provides the foundational knowledge for scientists to confidently incorporate 5,5-Diethyl-1,3-oxazolidin-2-one into their research programs, paving the way for new discoveries in synthesis and medicinal chemistry.
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